molecular formula C29H34BrN5O4 B11076044 ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11076044
M. Wt: 596.5 g/mol
InChI Key: YYOMHEYRWAXSCP-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, cyanomethyl, piperazine, morpholine, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with piperazine and morpholine groups. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom may result in various substituted derivatives.

Scientific Research Applications

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE: A similar compound with a methoxy group instead of a hydroxyl group.

    ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-HYDROXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE: A similar compound with a methyl group instead of a phenyl group.

Uniqueness

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H34BrN5O4

Molecular Weight

596.5 g/mol

IUPAC Name

ethyl 6-bromo-2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate

InChI

InChI=1S/C29H34BrN5O4/c1-2-39-29(37)27-25(20-33-12-10-32(9-8-31)11-13-33)35(21-6-4-3-5-7-21)24-18-23(30)28(36)22(26(24)27)19-34-14-16-38-17-15-34/h3-7,18,36H,2,9-17,19-20H2,1H3

InChI Key

YYOMHEYRWAXSCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCOCC3)O)Br)C4=CC=CC=C4)CN5CCN(CC5)CC#N

Origin of Product

United States

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